Dihydrouracil-13C4,15N2
Description
Significance of Stable Isotopes in Elucidating Metabolic Pathways
The use of stable isotope tracers provides unparalleled insights into the intricate wiring of cellular metabolism. springernature.com By introducing a labeled substrate into a biological system, scientists can track its journey through various biochemical reactions, identifying downstream metabolites and quantifying the rate of their production. silantes.comspringernature.com This technique, often coupled with powerful analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enables the detailed mapping of metabolic pathways and the analysis of metabolic flux. mdpi.comfrontiersin.org
Stable isotope labeling helps to differentiate between endogenous metabolites and those synthesized from an external, labeled source, simplifying the interpretation of complex metabolomics data. tandfonline.com This is crucial for understanding how genetic modifications or external factors impact metabolic processes. springernature.com Furthermore, stable isotope-assisted metabolomics is a powerful tool for discovering new metabolic pathways and for the precise quantification of metabolites, which is essential for understanding cellular regulation. frontiersin.orgnih.gov
Overview of Dihydrouracil (B119008) and its Role in Pyrimidine (B1678525) Catabolism
Dihydrouracil is a key intermediate metabolite in the catabolism (breakdown) of uracil (B121893), a fundamental component of RNA. creative-proteomics.commdpi.comkg.ac.rs The degradation of pyrimidines, such as uracil and thymine, is a crucial metabolic process. creative-proteomics.com The initial and rate-limiting step in uracil catabolism is its reduction to 5,6-dihydrouracil, a reaction catalyzed by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). creative-proteomics.comnih.govwikipedia.org
Following its formation, dihydrouracil is further metabolized by dihydropyrimidinase to β-ureidopropionate, which is then cleaved by β-ureidopropionase to produce β-alanine, ammonia, and carbon dioxide. creative-proteomics.comnih.gov The activity of DPD is of significant clinical interest as it is the primary enzyme responsible for the breakdown of the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). aacrjournals.org Disruptions in pyrimidine metabolism, where dihydrouracil plays a central role, have been linked to various diseases, including cancer. researchgate.net
Rationale for Isotopic Labeling of Dihydrouracil with Carbon-13 and Nitrogen-15
The labeling of dihydrouracil with stable isotopes, specifically with four Carbon-13 atoms and two Nitrogen-15 atoms (Dihydrouracil-¹³C₄,¹⁵N₂), serves a critical purpose in analytical biochemistry. This isotopically labeled version of dihydrouracil is chemically identical to its natural counterpart but has a higher molecular weight due to the presence of the heavy isotopes. silantes.com This mass difference allows it to be easily distinguished from the endogenous, unlabeled dihydrouracil in biological samples using mass spectrometry. mdpi.comsilantes.com
Dihydrouracil-¹³C₄,¹⁵N₂ is frequently used as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govaacrjournals.orgunil.ch An internal standard is a compound added to a sample in a known concentration to enable the accurate quantification of a specific analyte. By comparing the signal of the labeled internal standard to the signal of the unlabeled analyte, researchers can correct for variations in sample preparation and instrument response, leading to more precise and reliable measurements. unil.chchemie-brunschwig.ch The stability of ¹³C and ¹⁵N isotopes ensures that they remain in place throughout the analytical process. chemie-brunschwig.ch
Scope and Research Utility of Dihydrouracil-13C4,15N2 in Academic Investigations
The primary application of Dihydrouracil-¹³C₄,¹⁵N₂ in academic research is as an internal standard for the accurate quantification of unlabeled dihydrouracil and related compounds in biological fluids like plasma and urine. nih.govaacrjournals.orgnih.gov This is particularly important in studies investigating pyrimidine metabolism and the activity of the DPD enzyme. aacrjournals.orgnih.gov
For instance, in studies assessing DPD deficiency, a condition that can lead to severe toxicity from 5-FU chemotherapy, researchers measure the levels of uracil and dihydrouracil. aacrjournals.orgnih.gov The use of Dihydrouracil-¹³C₄,¹⁵N₂ as an internal standard in these analyses enhances the accuracy of the results. aacrjournals.org It has been utilized in the development and validation of LC-MS/MS methods for the therapeutic drug monitoring of cytotoxic anticancer drugs and for comprehensive analysis of pyrimidine metabolism in clinical studies. unil.chnih.gov
The compound is also valuable in metabolic flux analysis, where researchers aim to understand the dynamics of metabolic pathways. medchemexpress.comcreative-proteomics.com By using labeled precursors, scientists can trace the flow of atoms through the pyrimidine degradation pathway, with Dihydrouracil-¹³C₄,¹⁵N₂ serving as a crucial reference compound for identifying and quantifying the labeled metabolites. nih.gov
Detailed Research Findings
Recent research has consistently highlighted the utility of stable isotope-labeled compounds in metabolic studies. For example, a study on the pharmacokinetics of uracil and its metabolites used [2-¹³C]uracil as a probe and Dihydrouracil-¹³C₄,¹⁵N₂ as an internal standard to develop a physiologically based pharmacokinetic model. nih.gov This model proved useful in identifying individuals with DPD deficiency. nih.gov
Another investigation focused on the development of a robust LC-MS/MS method for the comprehensive analysis of pyrimidine metabolism in children with neurological symptoms. nih.gov This study also employed stable-isotope-labeled internal standards, including Dihydrouracil-¹³C₄,¹⁵N₂, to ensure the accuracy of their measurements and establish age-related reference ranges for pyrimidine degradation products. nih.gov
The table below summarizes the key characteristics and applications of Dihydrouracil-¹³C₄,¹⁵N₂.
| Property | Value |
| Chemical Formula | ¹³C₄H₆¹⁵N₂O₂ isotope.com |
| Molecular Weight | 120.06 g/mol isotope.com |
| Isotopic Purity | ¹³C, 99%; ¹⁵N, 98% isotope.comshoko-sc.co.jp |
| Primary Application | Internal standard for mass spectrometry nih.govaacrjournals.orgunil.ch |
| Research Areas | Metabolomics, clinical chemistry, drug metabolism, cancer research sigmaaldrich.comunil.chnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H6N2O2 |
|---|---|
Molecular Weight |
120.060 g/mol |
IUPAC Name |
(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H6N2O2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8)/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
OIVLITBTBDPEFK-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH2]1[13CH2][15NH][13C](=O)[15NH][13C]1=O |
Canonical SMILES |
C1CNC(=O)NC1=O |
Origin of Product |
United States |
Synthesis Methodologies for Dihydrouracil 13c4,15n2
Chemical Synthesis Approaches for Isotopically Labeled Dihydrouracil (B119008)
The primary route for the synthesis of Dihydrouracil-13C4,15N2 involves the chemical modification of a fully labeled Uracil-13C4,15N2 precursor. This multi-step process begins with the construction of the labeled pyrimidine (B1678525) ring followed by the reduction of the C5-C6 double bond.
Multi-step Synthetic Routes
The synthesis of the isotopically labeled uracil (B121893) precursor is a well-established process that utilizes smaller, commercially available labeled molecules. A common strategy involves the reaction of [¹³C,¹⁵N₂]-urea with ¹³C-labeled malic acid or a derivative. Another approach starts with the condensation of ¹³C-labeled bromoacetic acid and K¹³CN to form a cyano acetylurea (B1202565) precursor, which is then cyclized to form the uracil ring. google.com These methods allow for the specific placement of ¹³C and ¹⁵N isotopes within the pyrimidine structure.
Once the fully labeled Uracil-13C4,15N2 is obtained, the final step is the saturation of the C5-C6 double bond. This is typically achieved through catalytic hydrogenation. While specific reaction conditions for the fully labeled substrate are not extensively published in peer-reviewed literature, the general principle involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum, under a hydrogen atmosphere. The reaction is carried out in a suitable solvent, like ethanol (B145695) or ethyl acetate, at room temperature until the absorption of hydrogen ceases. dss.go.th The selection of the catalyst and reaction conditions is critical to ensure high yield and to prevent over-reduction or side reactions.
Enzymatic Synthesis Methods for this compound
An alternative to purely chemical synthesis is the use of enzymatic methods. The enzyme responsible for the in vivo reduction of uracil to dihydrouracil is dihydropyrimidine (B8664642) dehydrogenase (DPD). medchemexpress.comtandfonline.com This NADPH-dependent enzyme plays a critical role in pyrimidine catabolism. tandfonline.com
An in-vitro enzymatic synthesis of this compound would involve the incubation of the labeled precursor, Uracil-13C4,15N2, with purified DPD enzyme and the necessary cofactor, NADPH. The reaction would be conducted in a buffered solution at an optimal pH and temperature for the enzyme's activity. mdpi.com While the primary application of DPD in research is related to its role in drug metabolism, particularly of fluoropyrimidines like 5-fluorouracil (B62378), its catalytic activity can be harnessed for the specific synthesis of labeled dihydrouracil. ijopp.orgresearchgate.net However, detailed protocols for the preparative-scale enzymatic synthesis of this compound are not widely available, with most studies focusing on the enzyme's kinetic characterization and clinical relevance. ijopp.orguu.nl
Evaluation of Synthetic Efficiency and Isotopic Purity
The successful synthesis of this compound is contingent upon achieving high yields and, crucially, high isotopic enrichment with the labels in the correct positions.
Yield Optimization in Labeling Procedures
Optimizing the yield in a multi-step synthesis involving expensive isotopically labeled starting materials is paramount. Each step of the synthesis, from the formation of the uracil ring to the final reduction, must be carefully controlled. This includes optimizing reaction times, temperatures, and the stoichiometry of reactants and catalysts. Purification at each stage, often using techniques like column chromatography, is essential to remove byproducts and unreacted starting materials, which can impact the efficiency of subsequent steps.
Assessment of Isotopic Enrichment and Positional Specificity
The isotopic enrichment and positional integrity of the final product are determined using sophisticated analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry: High-resolution mass spectrometry is used to confirm the molecular weight of the labeled compound and to determine the degree of isotopic enrichment. By comparing the mass spectrum of the synthesized this compound with that of its unlabeled counterpart, the incorporation of the ¹³C and ¹⁵N isotopes can be quantified. The analysis of the isotopic cluster of the molecular ion allows for the calculation of the percentage of molecules that are fully labeled. eurisotop.comotsuka.co.jp Commercial suppliers of this compound typically report high levels of isotopic enrichment, often 99% for ¹³C and 98% for ¹⁵N, which is confirmed by mass spectrometric analysis. isotope.comijopp.org
| Analytical Technique | Information Provided |
| Mass Spectrometry (MS) | Confirms molecular weight and quantifies the degree of isotopic enrichment. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and the specific positions of the isotopic labels. |
NMR Spectroscopy: NMR spectroscopy is a powerful tool for confirming the chemical structure of the synthesized compound and for verifying the specific positions of the isotopic labels. For this compound, ¹H, ¹³C, and ¹⁵N NMR spectra would be acquired. The ¹³C NMR spectrum would show signals corresponding to the four labeled carbon atoms, and their chemical shifts would confirm their positions within the dihydrouracil ring. Similarly, ¹⁵N NMR would confirm the presence and location of the two labeled nitrogen atoms. hmdb.caresearchgate.net The absence of signals at the chemical shifts corresponding to the natural abundance isotopes would further confirm the high level of isotopic enrichment.
Analytical Methodologies for Dihydrouracil 13c4,15n2 Quantification and Detection
Mass Spectrometry-Based Techniques
Mass spectrometry (MS) is a primary tool for the analysis of Dihydrouracil-13C4,15N2, offering high sensitivity and selectivity. When coupled with chromatographic techniques, it allows for the precise measurement of the labeled compound in complex biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS is a powerful and widely used technique for the quantification of uracil (B121893) and dihydrouracil (B119008), where this compound serves as an ideal internal standard. nih.govtue.nl The use of a stable isotope-labeled internal standard is critical for correcting variations during sample preparation and analysis, including matrix effects like ion suppression. uu.nl
The development of robust LC-MS/MS methods requires careful optimization of both chromatographic separation and mass spectrometric detection. This compound is employed to mimic the analytical behavior of the unlabeled analyte, dihydrouracil. uu.nl
Stock solutions of this compound are typically prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1 mg/mL. uu.nl A working internal standard solution is then prepared by diluting the stock solution in a mixture like 0.1% formic acid in water. uu.nl
Validation of the analytical method is performed according to established guidelines to ensure its reliability. Key validation parameters include accuracy, precision, selectivity, and stability. uu.nlresearchgate.net For instance, in one validated method, the inter-assay bias and precision for dihydrouracil (quantified using its labeled internal standard) were within ±2.9% and ≤7.2%, respectively. nih.govresearchgate.net Carry-over is also assessed; for this compound, carry-over was found to be ≤0.1%, which is well within acceptable limits. uu.nl The stability of the analyte and the internal standard is tested under various conditions, including in stock solutions, in the final extract, and in plasma at different temperatures. uu.nlnih.gov
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Analyte | Specification | Result | Citation |
|---|---|---|---|---|
| Inter-assay Bias | Dihydrouracil | Within ±15% | Within ±2.9% | nih.govresearchgate.net |
| Inter-assay Precision | Dihydrouracil | ≤15% | ≤7.2% | nih.govresearchgate.net |
| Carry-over | This compound | ≤5% of IS response | ≤0.1% | uu.nl |
Effective sample preparation is critical for removing interferences from biological matrices like plasma and ensuring accurate quantification. A common procedure involves protein precipitation (PP). uu.nl In a typical workflow, the internal standard working solution containing this compound is added to a plasma sample. uu.nl Subsequently, a protein precipitating agent, such as a 50:50 (v/v) mixture of methanol (B129727) and acetonitrile (B52724), is added. uu.nl
The optimization of this process involves several steps:
Vortexing: The sample is vortexed to ensure thorough mixing of the plasma, internal standard, and precipitating agent. uu.nl
Shaking: The mixture is then shaken for a period, for example, 10 minutes at 1250 rpm, to facilitate complete protein precipitation. uu.nl
Centrifugation: High-speed centrifugation (e.g., 14,000 g for 10 minutes) is used to pellet the precipitated proteins. uu.nl
Evaporation and Reconstitution: The clear supernatant is collected and evaporated to dryness under a stream of nitrogen gas. The resulting dry extract is then reconstituted in a suitable solvent before injection into the LC-MS/MS system. uu.nl
The recovery of the extraction process is evaluated to ensure the method's efficiency. Studies have shown that the mean protein precipitation recovery for this compound can range between 97.0% and 114%. uu.nl The use of the stable isotope-labeled internal standard effectively minimizes the impact of matrix effects, as it is subject to the same degree of ion suppression as the analyte. uu.nl
The performance of the assay is rigorously evaluated for sensitivity, specificity, and linearity. uu.nl
Sensitivity: The sensitivity of the method is defined by the lower limit of quantification (LLOQ), which is the lowest concentration that can be measured with acceptable accuracy and precision. For dihydrouracil, validated concentration ranges typically extend from 10 ng/mL to 1000 ng/mL. nih.gov
Specificity (Selectivity): Selectivity is assessed by analyzing blank matrix samples from multiple sources to check for endogenous interferences at the retention time of the analyte and internal standard. In assays using this compound, endogenous interferences were found to be negligible, not exceeding 0.3% of the peak area of the internal standard at a low concentration level. uu.nl
Linearity: The linearity of the method is determined by analyzing a series of calibration standards over a specified concentration range. The assay for dihydrouracil demonstrated excellent linearity, with correlation coefficients (R²) of 0.998 or greater. tue.nl The accuracy of the back-calculated concentrations of the calibration standards typically falls within a bias of ±15% of the nominal value (±20% at the LLOQ). uu.nl
Table 2: Assay Performance Characteristics
| Parameter | Analyte | Validated Range | Linearity (R²) | Citation |
|---|---|---|---|---|
| Linearity | Uracil | 1 - 100 ng/mL | ≥ 0.998 | nih.govtue.nl |
| Linearity | Dihydrouracil | 10 - 1000 ng/mL | ≥ 0.998 | nih.govtue.nl |
| Accuracy | Uracil & Dihydrouracil | N/A | 93.6% - 101.4% | tue.nl |
Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)
Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) is a high-throughput analytical technique that omits the time-consuming chromatographic separation step. taylorfrancis.comuncsa.edu In FIA-MS/MS, the sample is directly injected into a carrier stream that flows into the mass spectrometer's ion source. taylorfrancis.com This method offers significant advantages in terms of speed, with typical analysis times of less than 60 seconds per sample, making it suitable for rapid screening and quantitative analysis of a large number of samples. taylorfrancis.comuncsa.edu
While specific applications for this compound are not extensively detailed in the literature, the principles of FIA-MS/MS make it a viable technique for its detection. The coupling of FIA with MS provides a simple, fast, and high-performance analysis platform. taylorfrancis.com Given the high selectivity of tandem mass spectrometry, direct quantification of this compound in minimally processed samples could be achieved, provided that isobaric interferences are not significant. This technique is increasingly recognized for applications where rapid and reliable quantitative screening is necessary. uncsa.eduresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure and dynamics of molecules. While standard NMR suffers from inherently low sensitivity, hyperpolarization techniques can dramatically enhance NMR signals, enabling the detection of low-concentration metabolites.
A relevant application for a compound like this compound is demonstrated by studies on the similarly labeled molecule [13C, 15N2]-urea. Using a parahydrogen-based hyperpolarization technique known as PHIP-relay (parahydrogen-induced polarization-relay), researchers have achieved a 17,100-fold enhancement of the 15N NMR signal of [13C, 15N2]-urea compared to the thermal signal at a low magnetic field of 1 T.
This method involves transferring polarization from hyperpolarized protons to heteronuclei like 13C and 15N using an INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) pulse sequence. The significant signal enhancement allows for rapid and sensitive detection. Given that this compound contains the same isotopic labels (13C and 15N), it is a prime candidate for analysis using such advanced NMR techniques. This would allow for detailed structural characterization and quantification in a manner complementary to mass spectrometry.
Utilizing Carbon-13 and Nitrogen-15 Labels for Structural Elucidation and Dynamic Studies
The strategic incorporation of ¹³C and ¹⁵N isotopes into the dihydrouracil molecule significantly enhances its utility in nuclear magnetic resonance (NMR) spectroscopy for both structural elucidation and the investigation of molecular dynamics. These stable isotopes possess nuclear spins that are NMR-active, allowing for the application of a suite of one-dimensional and multi-dimensional NMR experiments.
For structural elucidation, the ¹³C and ¹⁵N labels serve as powerful probes. Two-dimensional heteronuclear correlation experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, are particularly insightful. An HSQC experiment correlates the chemical shifts of directly bonded ¹H-¹³C or ¹H-¹⁵N pairs, providing unambiguous assignment of protons to their attached heavy atoms. In the context of this compound, this would allow for the precise assignment of the protons on the fully labeled carbon backbone.
The HMBC experiment, on the other hand, reveals correlations between protons and carbons (or nitrogens) that are separated by two or three bonds. This is instrumental in piecing together the molecular structure by identifying long-range connectivities. For instance, correlations from the methylene (B1212753) protons to the carbonyl carbons and the nitrogen atoms in the ring would definitively confirm the cyclic structure of dihydrouracil. The presence of both ¹³C and ¹⁵N labels can be further exploited in more advanced triple-resonance experiments, which correlate the chemical shifts of all three nuclei (¹H, ¹³C, and ¹⁵N), providing a comprehensive picture of the molecular framework.
Isotopic labeling is also indispensable for studying the dynamic processes of molecules in solution. NMR relaxation experiments, which measure the rates at which nuclear spins return to equilibrium after being perturbed, can provide information on molecular motions on a wide range of timescales, from picoseconds to seconds. By analyzing the relaxation parameters of the ¹³C and ¹⁵N nuclei in this compound, researchers can gain insights into the flexibility of the dihydrouracil ring and the dynamics of its interactions with other molecules, such as enzymes or receptors. nih.gov The distinct masses of the isotopes can also be used in kinetic isotope effect studies to probe reaction mechanisms involving dihydrouracil.
Table 1: Key NMR Experiments for the Analysis of this compound
| Experiment | Information Provided |
|---|---|
| ¹H NMR | Provides information on the number and chemical environment of protons. |
| ¹³C NMR | Reveals the number and types of carbon atoms in the molecule. |
| ¹⁵N NMR | Offers insights into the electronic environment of the nitrogen atoms. |
| HSQC | Correlates directly bonded proton and heteronuclei (¹³C or ¹⁵N) signals. |
| HMBC | Shows correlations between protons and heteronuclei over two to three bonds. |
| NOESY | Identifies protons that are close in space, aiding in conformational analysis. |
| Relaxation Experiments | Measures nuclear spin relaxation rates to probe molecular dynamics. |
Challenges and Advances in Biomolecular NMR with this compound
While isotopic labeling is a powerful tool, biomolecular NMR spectroscopy is not without its challenges. One of the primary hurdles is the inherently low sensitivity of NMR, which often necessitates the use of high concentrations of the sample and long acquisition times. mit.edudtu.dk For a small molecule like dihydrouracil, this is less of a concern compared to large biomolecules like proteins or nucleic acids. However, when studying its interactions with these larger molecules, the low natural abundance of ¹³C and ¹⁵N in the unlabeled partner can make it difficult to observe intermolecular contacts.
Spectral overlap is another significant challenge, particularly in larger molecules where numerous signals can crowd a narrow region of the spectrum. While less of an issue for isolated this compound, this can become problematic when it is part of a larger, more complex system.
Recent advances in NMR technology have made significant strides in addressing these challenges. The development of higher field magnets has led to increased sensitivity and spectral dispersion, mitigating the problems of low signal-to-noise and overlap. Cryogenically cooled probes also enhance sensitivity by reducing thermal noise in the detector coils.
In the context of this compound, its use as an isotopically labeled internal standard or as a labeled ligand in binding studies benefits from these technological advancements. Furthermore, the development of new pulse sequences and computational methods for data analysis continues to push the boundaries of what can be studied by NMR. For instance, non-uniform sampling techniques can significantly reduce the time required for multi-dimensional experiments without sacrificing resolution.
Other Chromatographic and Spectroscopic Methods for Characterization
Beyond NMR, a variety of other analytical techniques are crucial for the quantification and characterization of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone for the sensitive and specific quantification of dihydrouracil in biological matrices. In these methods, this compound serves as an ideal internal standard. Because it is chemically identical to the unlabeled analyte, it co-elutes during the chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer. The mass difference due to the isotopic labels allows for their distinct detection by the mass spectrometer. This stable isotope dilution method is considered the gold standard for quantitative analysis. Ultra-performance liquid chromatography (UPLC) is often employed for its high resolution and rapid analysis times.
Table 2: Typical UPLC-MS/MS Parameters for Dihydrouracil Analysis
| Parameter | Condition |
|---|---|
| Chromatography | |
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient of water and acetonitrile with formic acid |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (unlabeled) | [M+H]⁺ or [M-H]⁻ |
| Precursor Ion (labeled) | [M+6+H]⁺ or [M+6-H]⁻ |
| Product Ions | Specific fragments of dihydrouracil |
Infrared (IR) and Raman Spectroscopy provide information about the vibrational modes of the molecule, which are sensitive to its structure and bonding. The isotopic substitution in this compound will lead to predictable shifts in the vibrational frequencies of the bonds involving these atoms compared to the unlabeled compound. These shifts can be used to confirm the positions of the labels and to aid in the assignment of vibrational bands in the spectra. researchgate.net
Mass Spectrometry (MS) , in addition to its use in quantification with LC, is also a valuable tool for structural characterization. High-resolution mass spectrometry can confirm the elemental composition of this compound by providing a highly accurate mass measurement. Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion, and the resulting fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. The fragmentation of this compound will produce fragments with masses that are shifted according to the number of isotopic labels they contain, which can be used to deduce the fragmentation pathways. researchgate.net
Applications of Dihydrouracil 13c4,15n2 in Biochemical and Metabolic Research
Stable Isotope Tracer Studies in Pyrimidine (B1678525) Metabolism
Dihydrouracil-13C4,15N2 is a cornerstone in stable isotope tracer studies, facilitating the precise quantification of key metabolites in the pyrimidine catabolic pathway. Its utility as an internal standard allows for the correction of variability in sample preparation and analytical instrumentation, thereby enhancing the reliability of research findings.
The catabolism of uracil (B121893) is a fundamental biological process, and disruptions in this pathway can have significant clinical implications. Uracil is sequentially metabolized to dihydrouracil (B119008), β-ureidopropionic acid, and finally to β-alanine, ammonia, and carbon dioxide. nih.gov The accurate measurement of the intermediates in this pathway is crucial for elucidating its kinetics and regulation. While not used to trace the entire pathway from its inception, this compound is essential for the accurate quantification of dihydrouracil, a key intermediate. This precise measurement is vital for constructing accurate metabolic models and understanding the flux through the uracil catabolic pathway.
Dihydropyrimidine (B8664642) dehydrogenase (DPD) is the rate-limiting enzyme in uracil catabolism. Its activity is of significant interest, particularly in oncology, as it is responsible for the breakdown of fluoropyrimidine chemotherapeutic agents. Deficient DPD activity can lead to severe drug toxicity. The use of this compound as an internal standard in assays measuring uracil and dihydrouracil concentrations is a key application in the assessment of DPD activity. researchgate.netuu.nl
In studies investigating the kinetics and mechanisms of DPD, precise measurement of the substrate (uracil) and the product (dihydrouracil) is paramount. By serving as an internal standard, this compound enables the accurate determination of reaction rates and kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax). This is crucial for understanding the enzyme's function and how it is affected by genetic variations or inhibitors. The stability and known concentration of the labeled compound allow for reliable quantification of the unlabeled analytes in complex biological matrices.
Before clinical applications, the assessment of DPD activity and the impact of its deficiency are often studied in non-human models. In these preclinical studies, this compound is employed as an internal standard to ensure the accuracy of DPD activity measurements in various tissues and biological fluids of the model organisms. This allows for the reliable evaluation of DPD phenotype and its correlation with genetic factors or drug responses, providing a solid foundation for translational research.
The ratio of dihydrouracil to uracil (UH2/U) in plasma is a recognized biomarker for DPD activity. nih.govnih.gov A lower ratio is indicative of reduced DPD function. The accurate determination of this ratio is critical for identifying individuals with DPD deficiency. In the LC-MS/MS methods used to quantify uracil and dihydrouracil for this purpose, this compound is frequently used as an internal standard for dihydrouracil, while a corresponding labeled uracil is used for uracil. researchgate.netuu.nl This ensures the high accuracy and precision required for clinical diagnostic applications.
The following table presents typical validation parameters for an LC-MS/MS assay for the quantification of uracil and dihydrouracil, where this compound would be used as an internal standard.
| Parameter | Uracil | Dihydrouracil |
| Validated Concentration Range | 1 to 100 ng/mL | 10 to 1000 ng/mL |
| Inter-assay Bias | within ±2.8% | within ±2.9% |
| Inter-assay Precision | ≤12.4% | ≤7.2% |
This data is representative of assay performance and highlights the precision achievable with the use of stable isotope-labeled internal standards like this compound. uu.nl
Following the formation of dihydrouracil, the next step in the uracil catabolic pathway is its hydrolysis to β-ureidopropionic acid by the enzyme dihydropyrimidinase. nih.gov In metabolic studies designed to understand the flux through this part of the pathway, labeled precursors are used. While a study might administer labeled uracil to trace its conversion, the accurate quantification of the resulting labeled and unlabeled β-ureidopropionic acid is essential. In a pharmacokinetic modeling study of pyrimidine metabolism, isotope-labeled β-ureidopropionic acid (13C4, 15N2) was used as an internal standard to measure the concentration of 13C-labeled β-ureidopropionic acid, which was formed from an administered dose of 13C-uracil. nih.gov The use of this compound as an internal standard for dihydrouracil in the same study underscores its integral role in accurately characterizing the entire metabolic cascade. nih.gov
The table below shows the percent recoveries of isotope-labeled internal standards from human plasma in a study of pyrimidine metabolism.
| Compound | Percent Recovery from Plasma |
| Uracil-13C4,15N2 | 83–105% |
| This compound | 56–74% |
| β-Ureidopropionic Acid-13C4,15N2 | 23–24% |
This data illustrates the efficiency of the extraction process for these internal standards from a complex biological matrix. nih.gov
Investigation of Dihydropyrimidine Dehydrogenase (DPD) Activity in Biological Systems
Application in Metabolomics Research
Metabolomics, the large-scale study of small molecules or metabolites within biological systems, relies heavily on analytical precision and accuracy. Isotopically labeled compounds are central to achieving reliable and quantifiable results.
One of the primary applications of this compound is its use as an internal standard for the quantitative analysis of its unlabeled counterpart, endogenous dihydrouracil, via isotope dilution mass spectrometry (IDMS). isolife.nl Internal standards are essential in quantitative mass spectrometry to correct for variability during sample preparation, extraction, and ionization. nih.gov
Stable isotope-labeled standards are considered the gold standard because they have nearly identical chemical and physical properties to the analyte being measured. isolife.nlthermofisher.com This ensures they behave similarly during the entire analytical process, effectively compensating for matrix effects and variations in instrument response. thermofisher.com By adding a known amount of this compound to a biological sample, the ratio of the labeled to the unlabeled compound can be measured by mass spectrometry. This ratio allows for the precise calculation of the absolute concentration of the endogenous dihydrouracil.
A study on the pharmacokinetics of pyrimidine metabolism utilized this compound as an internal standard for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) measurement of ¹³C-labeled dihydrouracil in human plasma and urine. nih.gov The use of this stable isotope-labeled standard was crucial for achieving accurate quantification. nih.gov
Table 1: Performance of this compound as an Internal Standard
| Biological Matrix | Analyte Measured | Analytical Method | Average Recovery Rate (%) |
|---|---|---|---|
| Human Plasma | ¹³C-Dihydrouracil | LC-MS/MS | 56-74% |
| Human Urine | ¹³C-Dihydrouracil | LC-MS/MS | 63-74% |
Data sourced from a pharmacokinetic study on pyrimidine metabolism. nih.gov
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.gov ¹³C-MFA, in particular, involves introducing a substrate labeled with stable isotopes (a tracer) into a cellular system at a metabolic steady state. nih.gov As the cells metabolize the labeled substrate, the isotopic atoms are incorporated into various downstream metabolites.
This compound can serve as a tracer to investigate the pyrimidine degradation pathway. By supplying this labeled compound to cells, researchers can track the appearance of ¹³C and ¹⁵N in subsequent catabolites. This allows for the precise measurement of the flux through enzymes like dihydropyrimidinase and β-ureidopropionase. This quantitative data provides critical insights into how metabolic networks are regulated and how they respond to genetic or environmental perturbations. nih.govresearchgate.net
This compound in Nucleic Acid Research and Modifications
The integrity and modification of nucleic acids are fundamental to cellular function. Isotopically labeled nucleobases and their analogues are key tools for studying the dynamics of DNA and RNA.
Dihydrouracil is a modified, non-aromatic nucleobase that can be found in certain types of RNA, particularly tRNA. The presence of such modified bases can influence the structure and function of the nucleic acid molecule. By using this compound, researchers can conduct tracer studies to follow its incorporation into RNA and DNA strands. This enables the detailed investigation of the metabolic pathways leading to its formation, its stability within the nucleic acid polymer, and its turnover rate. These studies are crucial for understanding the functional significance of non-standard nucleobases in biological systems.
Gene therapy aims to treat diseases by delivering genetic material into a patient's cells. youtube.com Delivery methods often involve viral vectors (like adeno-associated viruses) or non-viral carriers such as DNA nanostructures. youtube.commdpi.com A critical aspect of developing these therapies is understanding the fate and stability of the delivered nucleic acid payload.
Isotopically labeled nucleobase analogues such as this compound can be incorporated into these therapeutic DNA or RNA constructs. This labeling allows researchers to track the delivery, cellular uptake, and metabolic fate of the genetic material with high sensitivity and specificity using mass spectrometry. Such studies can provide invaluable data on the stability of the therapeutic construct, its potential degradation pathways, and whether its constituent nucleobases are recycled into host cell metabolic pools, offering crucial insights for designing safer and more effective gene therapies. youtube.com
Investigation of DNA Damage Pathways and Repair Mechanisms
Genomic integrity is constantly threatened by DNA damage from both endogenous and exogenous sources. Dihydrouracil in DNA is considered a form of base damage, often resulting from the oxidation of pyrimidines. nih.gov Cells possess sophisticated DNA repair pathways to correct such lesions.
The primary mechanism for repairing oxidized pyrimidines like dihydrouracil is the Base Excision Repair (BER) pathway. nih.govnih.gov This process is initiated by a specific DNA glycosylase that recognizes and excises the damaged base.
By synthesizing a short DNA strand (oligonucleotide) containing this compound at a specific location, researchers can create a precise, traceable DNA lesion. This labeled substrate can be used in cell-free extracts or with purified repair enzymes to study the BER pathway in detail. nih.gov Scientists can monitor the excision of the labeled base and the subsequent steps of the repair process. This approach allows for the precise measurement of enzyme kinetics and the identification of proteins involved in recognizing and repairing this specific type of DNA damage, thereby elucidating the fundamental mechanisms cells use to prevent mutations and maintain genomic stability. nih.govvumc.org
Enzymological and Mechanistic Studies Involving Dihydrouracil 13c4,15n2
Characterization of Dihydropyrimidine (B8664642) Dehydrogenase (DPD) Enzymatic Function
Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of uracil (B121893). nih.govaacrjournals.org The use of Dihydrouracil-13C4,15N2 has been instrumental in elucidating various aspects of DPD's enzymatic function.
Substrate Specificity and Binding Studies
This compound is utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to accurately quantify the endogenous levels of dihydrouracil (B119008). aacrjournals.orgnih.gov This is crucial for studies assessing the substrate specificity and binding affinity of DPD. The enzyme catalyzes the reduction of uracil to 5,6-dihydrouracil. uniprot.orguniprot.org By using labeled dihydrouracil, researchers can precisely measure the formation and degradation of this metabolite, providing insights into the enzyme's kinetic parameters. For instance, the Michaelis-Menten constant (Km) for uracil and the maximum velocity (Vmax) of the DPD-catalyzed reaction can be determined with high accuracy. uniprot.org Such studies have been performed on DPD from various species, including human, pig, and rat, revealing subtle differences in substrate handling. uniprot.orguniprot.orgnih.gov
Enzyme Inhibition and Activation Research
The study of DPD inhibitors is of significant clinical interest. Labeled compounds like this compound are invaluable in these investigations. For example, in competitive inhibition assays, the displacement of the labeled substrate by a potential inhibitor can be monitored to determine the inhibitor's potency (Ki). medchemexpress.com Studies have investigated various compounds for their inhibitory effects on DPD, such as 5-iodouracil (B140508) and 5-ethynyluracil, which act as inactivators of the enzyme. uniprot.orgnih.gov Conversely, some studies have explored the activation of DPD. For instance, it has been observed that ATP and Mg²⁺ can increase the activity of the reverse reaction, the dehydrogenation of dihydrouracil, in certain cellular compartments. researchgate.net
Impact of Genetic Polymorphisms on Enzyme Activity (in non-human models or in vitro)
Genetic variations in the DPYD gene, which encodes for DPD, can lead to altered enzyme activity. knmp.nlforbestip.org In vitro studies using cell lines or purified enzymes from non-human models expressing different DPYD variants can help characterize the functional consequences of these polymorphisms. By incubating these enzyme preparations with a labeled substrate like [2-¹³C]uracil and using Dihydrouracil-¹³C₄,¹⁵N₂ as an internal standard, researchers can quantify the production of labeled dihydrouracil and assess the impact of specific mutations on enzyme efficiency. aacrjournals.org For example, studies have shown that certain DPYD variants result in significantly decreased DPD activity, which can be quantitatively measured through the reduced formation of the dihydrouracil metabolite. aacrjournals.orgoxjournal.org
Table 1: In Vitro DPD Activity in Relation to DPYD Genotype
| DPYD Genotype | DPD Enzyme Activity (nmol/min/mg) | Fold Change vs. Wild-Type |
|---|---|---|
| Wild-Type | 0.27 ± 0.06 | 1.0 |
| Partial Deficiency | 0.11 ± 0.05 | 0.41 |
| Profound Deficiency | Undetectable | - |
Data derived from in vitro studies using peripheral blood mononuclear cells. aacrjournals.org
Interactions with Other Metabolic Enzymes in Pyrimidine (B1678525) Salvage and Degradation
The catabolism of pyrimidines is a multi-step process involving several enzymes. Following the action of DPD, dihydrouracil is hydrolyzed by dihydropyrimidinase (DHP) to N-carbamoyl-β-alanine, which is then cleaved by β-ureidopropionase to β-alanine, CO₂, and ammonia. datapdf.comcreative-proteomics.com Isotope-labeled dihydrouracil is crucial for studying the flux through this entire pathway. By tracing the labeled carbon and nitrogen atoms from this compound, researchers can follow their incorporation into subsequent metabolites like N-carbamoyl-β-alanine and β-alanine. nih.gov This allows for the investigation of the coordinated action of DPD, DHP, and β-ureidopropionase and helps to identify potential bottlenecks or regulatory points within the pyrimidine degradation pathway. nih.govdatapdf.com Furthermore, these labeled metabolites can be used to study the pyrimidine salvage pathway, where free bases are recycled back into nucleotides. creative-proteomics.comresearchgate.net
Metabolic Cross-talk and Pathway Regulation Studies
The use of stable isotope tracers like this compound enables the study of metabolic flux and the interconnectedness of different metabolic pathways. otsuka.co.jpeurisotop.com For instance, the β-alanine produced from dihydrouracil degradation can be utilized in other metabolic processes, such as the synthesis of coenzyme A. creative-proteomics.com By following the labeled atoms, the extent of this metabolic cross-talk can be quantified. google.com These studies provide a dynamic view of cellular metabolism, revealing how the pyrimidine degradation pathway is integrated with other central metabolic routes and how it is regulated under different physiological conditions. eurisotop.com
Future Directions and Emerging Research Avenues
Development of Advanced Stable Isotope Probes and Imaging Techniques
The use of stable isotope-labeled compounds is foundational for modern metabolic research, providing a means to trace pathways without the safety concerns of radioactive isotopes. medchemexpress.comfrontiersin.org Dihydrouracil-13C4,15N2 serves as an advanced probe for investigating pyrimidine (B1678525) catabolism. A significant emerging application lies in its use with mass spectrometry imaging (MSI). researchgate.net Techniques like matrix-assisted laser desorption/ionization (MALDI) MSI could utilize this compound to map the spatial distribution of this metabolite and its downstream products within tissue sections. researchgate.net
This approach would offer unprecedented insight into the tissue- and cell-specific localization of pyrimidine degradation pathways. For instance, researchers could visualize how the metabolism of dihydrouracil (B119008) varies between different regions of a tumor and the surrounding healthy tissue, providing critical information about the metabolic heterogeneity of the tumor microenvironment. mdpi.com By tracking the distinct mass shift of the ¹³C and ¹⁵N isotopes, the probe enables clear differentiation from the endogenous, unlabeled pool of metabolites, ensuring high specificity and sensitivity in complex biological samples. nih.gov
| Technique | Role of this compound | Expected Output | Research Implication |
| Mass Spectrometry Imaging (MSI) | Exogenous tracer | High-resolution spatial maps of the tracer and its metabolites in tissue sections. | Understanding of tissue-specific pyrimidine metabolism and metabolic heterogeneity in disease. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Labeled substrate | Detection of ¹³C-¹⁵N bond correlations and isotopomer patterns in downstream metabolites. | Detailed structural and quantitative information on metabolic products. |
Integration with Systems Biology Approaches for Comprehensive Metabolic Mapping
Systems biology aims to understand the complex interactions within a biological system as a whole. nih.gov Metabolic Flux Analysis (MFA) is a key systems biology tool used to quantify the rates (fluxes) of metabolic reactions. frontiersin.org The dual labeling of this compound with both ¹³C and ¹⁵N is particularly powerful for MFA, as it allows for the simultaneous tracing of carbon and nitrogen atoms through metabolic networks. nih.gov
When this compound is introduced into a biological system, such as cell culture or an animal model, the labeled atoms are incorporated into downstream metabolites. f1000research.com By measuring the specific patterns of isotope labeling (mass isotopomer distributions) in these metabolites using mass spectrometry, researchers can reconstruct the active metabolic pathways. nih.govfrontiersin.org This dual-labeling strategy provides more constraints for computational models, leading to more accurate and resolved flux maps. nih.gov It enables the precise quantification of not only the carbon backbone degradation of dihydrouracil but also the fate of its nitrogen atoms, which are crucial for nucleotide and amino acid biosynthesis. nih.govnih.gov This integrated approach can reveal how pyrimidine catabolism is connected to central carbon metabolism, the urea (B33335) cycle, and other key pathways, creating a comprehensive map of cellular metabolism. mdpi.com
Applications in Mechanistic Toxicology Studies (non-clinical)
Understanding the mechanism by which a chemical compound or drug exerts toxic effects is a central goal of toxicology. Stable isotope tracers like this compound offer a powerful method for investigating metabolic disruptions that underpin toxicity in non-clinical settings. nih.gov The catabolism of pyrimidines is a critical pathway, and its disruption can have significant pathological consequences. For example, the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) is essential for breaking down both endogenous dihydrouracil and fluoropyrimidine chemotherapeutic drugs. nih.govresearchgate.net
| Study Type | Application of this compound | Data Generated | Toxicological Insight |
| In Vitro (e.g., liver microsomes) | Substrate for enzymatic reactions | Rate of labeled substrate depletion and metabolite formation. | Direct assessment of a xenobiotic's inhibitory effect on key metabolic enzymes like DPD. |
| In Vivo (e.g., animal models) | Metabolic tracer | Time-course analysis of labeled metabolites in plasma, urine, and tissues. | Understanding of how a toxicant alters the whole-body clearance and metabolic fate of pyrimidines. |
Potential for Novel Biochemical Assay Development
The accurate quantification of metabolites is crucial for clinical diagnostics and biomedical research. Dihydrouracil is a key biomarker for DPD activity, which is essential for identifying patients at risk of severe toxicity from fluoropyrimidine chemotherapy. nih.govnih.gov Current assays for measuring dihydrouracil often rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov
This compound is an ideal candidate for use as an internal standard in these clinical and research assays. nih.gov Because it is chemically identical to the endogenous analyte but has a distinct mass, it can be added to a sample at a known concentration at the beginning of sample processing. This allows it to account for variability and loss during extraction, separation, and detection, thereby significantly improving the accuracy, precision, and robustness of the quantification. nih.gov
Furthermore, the availability of this high-quality labeled standard facilitates the development of novel, dynamic biochemical assays. For example, researchers could develop functional assays that measure the rate of conversion of this compound to its downstream metabolites in patient-derived samples (e.g., peripheral blood mononuclear cells or liver extracts). Such an assay would provide a direct measure of enzymatic activity, potentially offering a more functionally relevant assessment of DPD status than static measurements of endogenous uracil (B121893) and dihydrouracil levels alone. medchemexpress.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
